Dehydrotanshinone II A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURTYNPVRFEUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152629 | |
| Record name | Dehydrotanshinone II A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119963-50-7 | |
| Record name | Dehydrotanshinone II A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrotanshinone II A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Production of Dehydrotanshinone Ii a in Medicinal Plants
Elucidation of Primary Biosynthetic Pathways of Tanshinones
Tanshinones, including Dehydrotanshinone II A, are classified as abietane-type norditerpenoid quinones. mdpi.comnih.gov Their biosynthesis originates from the universal five-carbon precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.netoup.comfrontiersin.org Plants utilize two distinct pathways, segregated in different cellular compartments, to produce these fundamental building blocks. nih.govplos.orgtandfonline.com The subsequent formation of the characteristic tanshinone skeleton involves the condensation of these precursors to form geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for all diterpenoids, which is then cyclized and modified. mdpi.comfrontiersin.orgtandfonline.comasianpubs.org
Contribution of the Methylerythritol Phosphate (B84403) (MEP) Pathway
The methylerythritol phosphate (MEP) pathway, which occurs in the plastids, is considered the principal source of precursors for the biosynthesis of tanshinones. mdpi.comfrontiersin.orgplos.orgtandfonline.com This pathway uses glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) as its starting materials. mdpi.comtandfonline.com The MEP pathway is primarily responsible for the production of monoterpenoids and diterpenoids, such as tanshinones. mdpi.comnih.gov Studies using specific inhibitors have demonstrated that blocking the MEP pathway with fosmidomycin (B1218577) has a more potent inhibitory effect on tanshinone production than blocking the MVA pathway with mevinolin. plos.orgnih.govresearchgate.net This suggests the MEP pathway plays a more critical role in the direct biosynthesis of the tanshinone backbone. plos.org While both pathways are involved, and a degree of crosstalk between them exists, the MEP pathway is the main contributor to the accumulation of this compound and other related tanshinones. mdpi.comnih.govplos.org
Enzymatic Regulation and Genetic Control of this compound Biosynthesis
The rate of tanshinone production is tightly controlled by the activity of specific enzymes and the expression of their corresponding genes. These regulatory points are critical in determining the final concentration of this compound in the plant.
Role of 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase (HMGR) Isoforms
3-Hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) is a key rate-limiting enzyme in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonic acid. nih.govplos.orgmdpi.com In Salvia miltiorrhiza, multiple isoforms of the HMGR gene exist, including SmHMGR1, SmHMGR2, SmHMGR3, and HMGR4. mdpi.comnih.govmdpi.com Overexpression of these isoforms has been shown to significantly increase the accumulation of tanshinones. For instance, the overexpression of SmHMGR1 and SmHMGR2 has led to a significant rise in tanshinone content in hairy root cultures. mdpi.comnih.gov Similarly, HMGR4 overexpression was found to substantially boost the accumulation of several tanshinones in the roots of S. miltiorrhiza. mdpi.com These findings underscore the importance of HMGR activity in contributing to the precursor pool for tanshinone biosynthesis, even if the MVA pathway is not the primary route. researchgate.net
Table 1: Effect of HMGR Isoform Overexpression on Tanshinone Accumulation
Influence of Phytohormones (e.g., Gibberellic Acid, Indole-3-acetic Acid) on Tanshinone Accumulation
Phytohormones are crucial signaling molecules that regulate various aspects of plant growth, development, and secondary metabolism, including the synthesis of tanshinones. maxapress.com
Gibberellic Acid (GA3): Treatment with GA3 has been demonstrated to cause a significant increase in the quantity of certain tanshinones. In the roots of S. miltiorrhiza, GA3 application led to a notable rise in the amounts of cryptotanshinone (B1669641) and tanshinone IIA. mdpi.com
Indole-3-acetic Acid (IAA): The effect of IAA, a common auxin, on tanshinone accumulation appears to be complex and possibly concentration-dependent. One study reported that IAA significantly inhibited the biosynthesis of dihydrotanshinone (B163075) I, cryptotanshinone, tanshinone I, and tanshinone IIA in root cultures. mdpi.comnih.gov In contrast, other research suggests that exogenous IAA application can promote the accumulation of tanshinones, acting as a positive regulator. researchgate.netbohrium.comnih.gov These conflicting findings indicate a multifaceted regulatory role for auxin in tanshinone metabolism. nih.govresearchgate.net
Table 2: Effect of Phytohormone Treatment on Tanshinone Accumulation in S. miltiorrhiza Roots
Spatial and Temporal Accumulation Profiles within Plant Tissues (e.g., Roots, Stems, Leaves)
The synthesis and storage of this compound and other tanshinones are not uniform throughout the plant; they exhibit distinct spatial and temporal patterns.
Spatial Accumulation: The primary site of both biosynthesis and accumulation for tanshinones is the root system of Salvia miltiorrhiza. researchgate.netnih.gov More specifically, these compounds are predominantly found in the root periderm, which is the outer protective layer of the root. researchgate.netresearchgate.netnih.gov This localization is responsible for the characteristic red-orange color of the medicinal part of the plant. researchgate.net While the roots contain the highest concentrations, significantly lower amounts of tanshinones, such as Tanshinone IIA, have been detected in the stems and leaves. mdpi.comresearchgate.net For example, one study found that soil-grown roots had substantially higher concentrations of tanshinones compared to leaves. nih.gov
Temporal Accumulation: The production of tanshinones is also regulated by the developmental stage of the plant. Research monitoring the growth of S. miltiorrhiza seedlings has shown that the initial synthesis of tanshinones in the storage taproot begins at approximately 30 days after germination. nih.gov This onset of production coincides with the appearance of the root's secondary structure, including the periderm. nih.gov Following this initial phase, there is a period of continuous and rapid synthesis, leading to the gradual accumulation of these compounds in the root periderm as the plant matures. nih.gov
Table 3: Distribution of Selected Tanshinones in Salvia miltiorrhiza Tissues
Table of Mentioned Compounds
Impact of Cultivation Practices on Endogenous Levels (e.g., Continuous Cropping)
The concentration of this compound and other bioactive compounds in medicinal plants, particularly Salvia miltiorrhiza (Danshen), is not static. It is significantly influenced by agricultural practices. Among these, the practice of continuous cropping—planting the same crop on the same land for multiple years—has been shown to have a pronounced negative effect on the endogenous levels of key medicinal compounds.
Continuous cropping is a significant challenge in the cultivation of Salvia miltiorrhiza, leading to a phenomenon known as continuous cropping obstacle (CCO). mdpi.com This issue results in altered metabolic profiles, poor plant growth, diminished yields, and a notable decrease in the quality of the medicinal material. mdpi.comnih.gov
Research has specifically investigated the effects of continuous cropping on the accumulation of tanshinones and other metabolites in the roots of S. miltiorrhiza, the primary medicinal part of the plant.
Detailed Research Findings:
Studies employing techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) have provided a visual and quantitative comparison of metabolite distribution in normally grown versus continuously cropped S. miltiorrhiza roots. nih.gov These analyses have revealed that the expression of Dehydrotanshinone IIA is substantially lower in the roots of plants subjected to continuous cropping compared to those grown in normal conditions. nih.gov
This reduction is not isolated to this compound. A broader decline in other related tanshinones is also consistently observed. For instance, one study on Salvia miltiorrhiza f. alba after two years of continuous cropping documented a significant decrease in both yield and the content of several active compounds. nih.gov The fresh weight of the roots decreased by 80.47% and the dry weight by 79.42%. nih.gov The investigation highlighted that while the content of Tanshinone IIA saw a reduction, other tanshinones experienced even more drastic decreases. nih.gov
The table below summarizes findings on the reduction of various compounds in Salvia miltiorrhiza f. alba after two years of continuous cropping.
| Compound | Average Content Decrease (%) |
| Salvianolic Acid | 66.93% |
| Miltirone | 64.40% |
| Dihydrotanshinone | 35.26% |
| Cryptotanshinone | 32.26% |
| Tanshinone | 19.35% |
| Tanshinone II A | 3.39% |
Data sourced from a 2013 study on Salvia miltiorrhiza f. alba. nih.gov
These findings collectively underscore the sensitivity of this compound biosynthesis and accumulation to cultivation methods. The practice of continuous cropping creates a stressful environment for S. miltiorrhiza, leading to significant changes in the plant's metabolic network and a marked reduction in the endogenous levels of this compound and other critical therapeutic constituents. nih.gov
Metabolic Pathways and Biotransformation of Dehydrotanshinone Ii a and Precursors
In Vivo Metabolism of Tanshinone IIA to Dehydrotanshinone II A
The in vivo metabolism of Tanshinone IIA is a multifaceted process that leads to the formation of various metabolites, including Dehydrotanshinone IIA. This biotransformation is crucial for the elimination of the compound from the body and involves several key enzymatic reactions. Studies in rats have identified Dehydrotanshinone IIA as one of the seven Phase I metabolites of Tanshinone IIA. researchgate.net
Phase I metabolism of Tanshinone IIA primarily involves oxidation reactions, specifically hydroxylation and dehydrogenation, which introduce or expose functional groups on the parent molecule. researchgate.netnih.gov
Dehydrogenation: This is a key metabolic reaction for tanshinones and is responsible for the conversion of Tanshinone IIA to Dehydrotanshinone IIA. researchgate.net This process involves the removal of hydrogen atoms, leading to the formation of a double bond and altering the compound's structure.
Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the Tanshinone IIA molecule, increasing its polarity. researchgate.netnih.gov It is considered a major metabolic pathway for Tanshinone IIA. nih.gov Several hydroxylated metabolites of Tanshinone IIA have been identified, such as hydroxytanshinone IIA. researchgate.net The specific isozyme responsible for the hydroxylation of Tanshinone IIA in human liver microsomes has been identified as CYP2A6. researchgate.net
These Phase I reactions are often mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov The resulting metabolites, including Dehydrotanshinone IIA, are often more water-soluble than the parent compound, preparing them for subsequent Phase II reactions. drughunter.com
Following Phase I metabolism, Tanshinone IIA and its metabolites, including Dehydrotanshinone IIA, undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion. researchgate.netdrughunter.com
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the metabolites. uomus.edu.iq In the case of tanshinones, O-glucuronidation of the hydroxylated metabolites has been observed. nih.gov Studies have identified five glucuronide conjugates of Tanshinone IIA and its metabolites. researchgate.net A novel metabolic pathway involving the reduction of the quinone structure to a catechol intermediate, followed by glucuronidation, has been identified in the intestine. nih.gov
Sulfation: This process involves the addition of a sulfonate group, catalyzed by sulfotransferases, which also increases the water solubility of the metabolites. uomus.edu.iqnih.gov While glucuronidation is a major pathway, sulfation also plays a role in the metabolism of tanshinones. benthamdirect.com
Characterization of Specific Enzymatic Processes
The biotransformation of Tanshinone IIA into Dehydrotanshinone IIA and other metabolites is governed by specific enzymatic processes. A key enzyme involved in this metabolic pathway is NAD(P)H: Quinone Oxidoreductase (NQO1).
NQO1 is a cytosolic enzyme that catalyzes the two-electron reduction of quinones to hydroquinones. researchgate.netresearchgate.net This reduction is a critical step in the metabolism of Tanshinone IIA. nih.govcjnmcpu.com The ortho-quinone structure of tanshinones makes them substrates for NQO1. nih.gov This NQO1-mediated reduction of Tanshinone IIA leads to the formation of an unstable catechol intermediate. nih.govcjnmcpu.com This biotransformation is considered a novel intestinal first-pass metabolic pathway for quinones. nih.gov
The NQO1-catalyzed reduction of Tanshinone IIA and Dehydrotanshinone IIA can lead to the formation of semiquinone intermediates. researchgate.net These intermediates are then subject to conjugation reactions, primarily glucuronidation. researchgate.net For instance, two major metabolites found in rat bile, M9 and M12, are proposed to be glucuronide conjugates of semiquinones derived from Dehydrotanshinone IIA and Tanshinone IIA, respectively. researchgate.net The catechol intermediate formed by NQO1 is highly unstable and can be autoxidized back to the parent quinone, but in the presence of cofactors for Phase II enzymes, it can undergo conjugation. nih.gov
Identification and Profiling of Metabolites in Biological Matrices (e.g., Bile, Urine, Feces, Plasma)
Metabolites of Tanshinone IIA, including Dehydrotanshinone IIA and its conjugates, have been identified in various biological matrices, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
Studies in rats have identified a total of 12 metabolites in bile, urine, and feces after intravenous administration of Tanshinone IIA. researchgate.net Of these, seven were Phase I metabolites and five were Phase II glucuronide conjugates. researchgate.net Bile was found to be the main excretion route for Tanshinone IIA and its metabolites. researchgate.net
The following table summarizes the identified metabolites of Tanshinone IIA in different biological matrices.
| Metabolite ID | Proposed Structure/Metabolic Reaction | Biological Matrix |
|---|---|---|
| M1 | Tanshinone IIB (Hydroxylation) | Bile, Urine, Feces |
| M4 | Hydroxytanshinone IIA (Hydroxylation) | Bile, Urine, Feces |
| M5 | Przewaquinone A (Hydroxylation) | Bile, Urine, Feces |
| M6 | Dehydrotanshinone IIA (Dehydrogenation) | Bile, Urine, Feces |
| M9 | Glucuronide conjugate of Dehydrotanshinone IIA semiquinone | Bile |
| M12 | Glucuronide conjugate of Tanshinone IIA semiquinone | Bile |
Comparative Metabolic Studies and Biotransformation Regulation of Dehydrotanshinone IIA
The biotransformation of Dehydrotanshinone IIA, a significant bioactive compound, is a complex process involving various metabolic pathways. Comparative studies across different biological systems have revealed both similarities and notable differences in its metabolic fate. The regulation of these biotransformation processes is intrinsically linked to the activity of specific enzyme systems, which can be influenced by the compound itself and its precursors.
Metabolic Pathways of Dehydrotanshinone IIA and its Precursors
Phase I Metabolism: The main Phase I metabolic reactions for tanshinones are hydroxylation and dehydrogenation, catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov While Dehydrotanshinone IIA is a product of dehydrogenation, it is also a substrate for further oxidation. Studies on its precursor, Tanshinone IIA, have shown that hydroxylation is a major metabolic pathway. nih.gov It is therefore inferred that Dehydrotanshinone IIA is also subject to hydroxylation, leading to the formation of various hydroxylated metabolites.
Phase II Metabolism: Following Phase I reactions, or in some cases directly, Dehydrotanshinone IIA and its metabolites can undergo Phase II conjugation reactions. The most significant of these for tanshinones is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion. Research has suggested the formation of glucuronide conjugates from the hydrogenation products of Dehydrotanshinone IIA. researchgate.net
Comparative Metabolic Studies
Comparative studies are essential for understanding the species-specific differences in drug metabolism, which can have significant pharmacological implications. While direct comparative metabolic studies focusing solely on Dehydrotanshinone IIA are limited, research on its precursors provides valuable insights.
In Vivo and In Vitro Models: The metabolism of Tanshinone IIA has been investigated in both rat and zebrafish models. nih.govresearchgate.net These studies have demonstrated that both species share similar metabolic pathways, including hydroxylation and dehydrogenation. nih.govresearchgate.net However, the predominant pathway may differ; for instance, hydroxylation is a major route for Tanshinone IIA. nih.gov This suggests that the metabolic profile of Dehydrotanshinone IIA could also exhibit species-dependent variations.
The following table summarizes the observed metabolic transformations of Tanshinone IIA, the direct precursor to Dehydrotanshinone IIA, in different models.
| Model System | Primary Metabolic Reaction | Key Metabolites Identified |
| Rat | Hydroxylation, Dehydrogenation, Glucuronidation | Hydroxytanshinone IIA, Dehydrotanshinone IIA, Glucuronide conjugates |
| Zebrafish | Hydroxylation, Dehydrogenation | Monohydroxylated Tanshinone IIA, Dihydroxylated Tanshinone IIA |
Enzyme Systems: The Cytochrome P450 enzyme superfamily is central to the Phase I metabolism of tanshinones. Species differences in the expression and activity of specific CYP isozymes are a well-documented source of variation in drug metabolism. While the specific CYP enzymes responsible for Dehydrotanshinone IIA metabolism are not fully elucidated, its precursors have been shown to interact with several CYP isoforms.
Biotransformation Regulation
The regulation of the enzymes involved in the biotransformation of Dehydrotanshinone IIA is a critical factor in determining its pharmacokinetic profile and biological activity. This regulation often occurs at the level of gene expression, mediated by nuclear receptors.
Role of Nuclear Receptors: The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the expression of various drug-metabolizing enzymes, most notably CYP3A4. Studies have shown that the precursors of Dehydrotanshinone IIA, Cryptotanshinone (B1669641) and Tanshinone IIA, are agonists of PXR. nih.gov By activating PXR, these compounds can induce the expression of CYP3A4, potentially influencing their own metabolism and that of Dehydrotanshinone IIA. nih.gov The Constitutive Androstane Receptor (CAR) is another nuclear receptor implicated in the regulation of drug-metabolizing enzymes, and it may also play a role in the biotransformation of tanshinones. nih.gov
The table below outlines the known regulatory interactions of Dehydrotanshinone IIA's precursors with key nuclear receptors.
| Compound | Nuclear Receptor Target | Effect | Downstream Enzyme Regulation |
| Cryptotanshinone | Pregnane X Receptor (PXR) | Agonist | Induction of CYP3A4 |
| Tanshinone IIA | Pregnane X Receptor (PXR) | Agonist | Induction of CYP3A4 |
This PXR-mediated induction of CYP3A4 suggests a potential feedback mechanism where the precursors of Dehydrotanshinone IIA can enhance their own metabolism, and consequently, the formation and subsequent biotransformation of Dehydrotanshinone IIA. nih.gov
Structure Activity Relationship Sar Studies of Dehydrotanshinone Ii a and Synthetic Derivatives
Design and Synthesis of Dehydrotanshinone IIA Analogs and Derivatives
The design and synthesis of Dehydrotanshinone IIA analogs have been approached through various chemical strategies to explore the chemical space around the core scaffold. These modifications primarily target the A-ring, C-ring, and the furan (B31954) D-ring of the tanshinone structure.
One common strategy involves modifications of the A-ring. For instance, functionalization at the C-1 and C-2 positions has been explored. The introduction of an alkene at the C-1 and C-2 moiety can be achieved by reacting Dehydrotanshinone IIA with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide. This initial modification opens up avenues for a variety of further derivatizations.
Another approach focuses on a "scaffold hopping" strategy, where parts of the molecule are systematically removed to understand the contribution of each ring to the biological activity. This has led to the design of truncated analogs, for example, by deleting the A-ring or both the A and B rings, to assess the impact of these structural elements on the compound's inhibitory activities against specific targets.
Furthermore, derivatives have been synthesized by introducing various substituents to the core structure. For example, a series of novel tanshinone I-pyridinium salt derivatives were designed and synthesized to enhance aqueous solubility and molecular stability. This involved introducing an imidazole (B134444) moiety as a linker onto the C-ring and a pyridine (B92270) ring to form the salt. Although this example uses tanshinone I as a starting material, similar strategies can be applied to Dehydrotanshinone IIA. The synthesis of these derivatives often involves multi-step reactions, including reactions like the Debus-Radziszewski reaction for the introduction of imidazole rings.
A summary of synthetic strategies for creating Dehydrotanshinone IIA derivatives is presented in the table below.
| Modification Site | Synthetic Strategy | Example of Derivative Type |
| A-ring (C1, C2) | Reaction with NBS and benzoyl peroxide | Introduction of an alkene functionality |
| Core Scaffold | Scaffold hopping (ring deletion) | Truncated analogs lacking the A or A/B rings |
| C-ring | Introduction of heterocyclic moieties | Imidazole-linked pyridinium (B92312) salts |
| D-ring | Not extensively detailed in provided context | - |
These synthetic endeavors have led to the creation of a diverse library of Dehydrotanshinone IIA analogs, which are then subjected to biological evaluation to establish structure-activity relationships.
Elucidation of Structural Elements Critical for Biological Activity
Through the synthesis and biological testing of a wide array of derivatives, key structural features of Dehydrotanshinone IIA essential for its biological activities have been identified.
The phenanthrene-quinone core is fundamental to the activity of tanshinones. The ortho-quinone structure in the C-ring is a recurring motif and is believed to be crucial for many of the observed biological effects. This functional group can participate in redox cycling, which may contribute to its anticancer and anti-inflammatory properties.
Modifications on the A-ring have been shown to significantly impact activity. Studies on the inhibition of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) revealed that the introduction of polar groups at positions C-1, C-2, C-3, and C-4 generally leads to a decrease in inhibitory potency. nih.gov This suggests that a relatively hydrophobic A-ring is favorable for this particular biological target. However, a ketone substituent at the C-3 position was found to be an exception, sometimes enhancing the potency. nih.gov
The furan D-ring also plays a critical role. The furan ring, along with the steroid-like structure of the molecule, is thought to be involved in the generation of free radicals, which can contribute to the cytotoxic effects of these compounds against tumor cells by hindering DNA synthesis. researchgate.net
In essence, the biological activity of Dehydrotanshinone IIA and its derivatives is a result of a complex interplay between the rigid, polycyclic core, the nature and position of substituents on the A-ring, and the electronic properties of the ortho-quinone and furan rings.
Quantitative Structure-Activity Relationship (QSAR) Approaches in Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in lead optimization, as they can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.
A QSAR study was conducted on a series of tanshinone compounds, including Dehydrotanshinone IIA, to investigate their cytotoxicity against murine leukemia cell lines (P-388). nih.gov This study utilized density functional theory (DFT) to calculate molecular descriptors and established a QSAR equation through multiple linear regression (MLR) analysis. The study identified four key independent factors that contribute to the cytotoxicity:
The maximum molecular electrostatic potential at the solvent-accessible surface (SAS (max)) : This descriptor relates to the molecule's ability to engage in electrostatic interactions.
The average nucleophilic superdelocalizability (ANS) : This indicates the susceptibility of the molecule to nucleophilic attack.
The dihedral angle between ring A and B (u) : This descriptor provides information about the three-dimensional shape of the molecule.
The net atomic charge of C-12 (Q(C(12))) : This relates to the electronic properties of the C-ring.
The developed QSAR model was able to account for 74.2% of the variation in the in vitro biological activity among the tested tanshinone analogs. nih.gov Based on this model, new compounds with potentially higher cytotoxicity were theoretically designed.
Another QSAR study focused on the development of a predictive model for the anti-prostate cancer activity of tanshinone derivatives against the LNCaP cell line. researchgate.net This model also demonstrated high predictive power, with a coefficient of determination (R²) of 0.9916. researchgate.net The descriptors identified in this model included THSA, MLFER_E, ASP-3, AVP-7, and TDB1v, which encompass a range of steric, electronic, and topological properties of the molecules. researchgate.net
These QSAR studies highlight the importance of specific physicochemical and structural properties of Dehydrotanshinone IIA and its analogs in determining their biological activity. By using these predictive models, researchers can prioritize the synthesis of compounds with a higher probability of success, thus accelerating the drug discovery and development process.
Computational Modeling and Molecular Docking in SAR Elucidation
Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating the structure-activity relationships of Dehydrotanshinone IIA and its derivatives at the molecular level. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and the key interactions that stabilize the ligand-protein complex.
Several studies have employed molecular docking to understand the mechanism of action of Dehydrotanshinone IIA and to rationalize the observed SAR. For example, molecular docking studies have been used to investigate the binding of Dehydrotanshinone IIA to various protein targets implicated in cancer and inflammation.
One study used molecular docking to explore the binding of Tanshinone IIA to Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a potential target in prostate cancer treatment. The results indicated a strong binding affinity, with a calculated binding energy of -9.9 kcal/mol. researchgate.net Molecular dynamics simulations further confirmed the stability of the Tanshinone IIA-PPARG complex. researchgate.net
In another study, inverse docking was used to identify potential targets for Tanshinone IIA, which led to the identification of Retinoic Acid Receptor Alpha (RARα) as a high-ranking candidate in acute promyelocytic leukemia. Subsequent molecular docking confirmed a favorable binding mode within the active site of RARα.
Molecular docking has also been used to compare the binding of different tanshinones to their targets. For instance, a comparative docking analysis of dihydrotanshinone (B163075) I and cryptotanshinone (B1669641) with various target proteins revealed differences in their binding affinities and interaction patterns, helping to explain their differential biological activities.
The insights gained from molecular docking studies are crucial for:
Identifying key amino acid residues in the binding site that interact with the ligand.
Understanding the role of specific functional groups on the ligand in establishing these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Explaining the observed SAR by correlating the binding energies and interaction patterns of a series of derivatives with their experimental biological activities.
Guiding the design of new analogs with improved binding affinity and selectivity by suggesting modifications that can enhance favorable interactions or remove unfavorable ones.
The table below summarizes some of the protein targets of Dehydrotanshinone IIA that have been investigated using molecular docking.
| Target Protein | Disease Context | Key Findings from Docking Studies |
| PPARG | Prostate Cancer | Strong binding affinity, stable complex formation. |
| RARα | Acute Promyelocytic Leukemia | Favorable binding mode in the active site. |
| 11β-HSD1 | Metabolic Syndrome | Rationalized the SAR of a series of derivatives. |
By integrating computational modeling with experimental data, a more comprehensive understanding of the SAR of Dehydrotanshinone IIA can be achieved, facilitating the rational design of more effective therapeutic agents.
Comparative Efficacy and Safety Profiles of Derivatives
The ultimate goal of synthesizing Dehydrotanshinone IIA derivatives is to develop new therapeutic agents with improved efficacy and a better safety profile compared to the parent compound. While numerous analogs have been created and evaluated for their biological activities in vitro, comprehensive in vivo studies directly comparing the efficacy and, importantly, the safety of these derivatives are less common in the publicly available literature.
In vitro studies have shown that certain synthetic derivatives exhibit enhanced potency against specific cell lines or molecular targets. For example, in cytotoxicity tests on prostate cancer cell lines, a derivative designated as TAN-24 demonstrated significantly lower IC50 values (20 and 19 times lower) against LNCaP and CWR22Rv1 cells, respectively, compared to the parent Tanshinone IIA. researchgate.net This suggests a marked improvement in anticancer efficacy in a laboratory setting.
Similarly, in vivo studies on some derivatives have shown promise. For instance, a Tanshinone IIA analog, TB3, was found to significantly inhibit the growth of castration-resistant prostate cancer in both in vitro and in vivo models. researchgate.net Another study on 15,16-dihydrotanshinone I, a related tanshinone, demonstrated its ability to attenuate the growth of HL-60 leukemia cell tumors in a xenograft nude mice model. mdpi.com
However, a significant challenge in the development of Dehydrotanshinone IIA derivatives is the characterization of their safety and toxicity profiles. The available literature often highlights that the safety profiles of many newly synthesized tanshinone derivatives remain "poorly characterized". researchgate.net This lack of comprehensive toxicological data is a major hurdle for their further clinical development.
The table below provides a conceptual overview of the desired outcomes from comparative studies of Dehydrotanshinone IIA derivatives. It is important to note that the data for specific, novel derivatives is often proprietary or not yet published.
| Derivative | Efficacy (Compared to Dehydrotanshinone IIA) | Safety/Toxicity Profile |
| Hypothetical Derivative A | Increased potency in vitro against a specific cancer cell line. | Data not available/poorly characterized. |
| Hypothetical Derivative B | Improved in vivo efficacy in an animal model of inflammation. | Preliminary studies show no acute toxicity at therapeutic doses. |
| Sodium Tanshinone IIA Sulfonate (STS) | Used clinically for cardiovascular diseases. | Established safety profile for clinical use in specific indications. |
Advanced Analytical Methodologies in Dehydrotanshinone Ii a Research
Chromatographic and Spectrometric Techniques for Identification and Quantification
Chromatography and spectrometry form the cornerstone of analytical research on Dehydrotanshinone II A, enabling its separation from complex matrices and its subsequent identification and measurement.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of this compound and related tanshinones in various biological samples. researchgate.netnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry.
In a typical LC-MS/MS workflow, a sample extract is first injected into an HPLC system, where this compound is separated from other components on a specialized column, such as a C18 column. mdpi.com The separated analyte then enters the mass spectrometer, where it is ionized, commonly using an electrospray ionization (ESI) source. The instrument then isolates the specific precursor ion corresponding to this compound and subjects it to fragmentation. Detection is often performed in selected reaction monitoring (SRM) mode, where the instrument monitors specific transitions from the precursor ion to one or more product ions, providing high specificity and reducing matrix interference. nih.govnih.gov This high degree of selectivity and sensitivity allows for the accurate determination of compound concentrations even at very low levels. For instance, validated methods for related tanshinones have achieved lower limits of quantification (LLOQ) as low as 0.25 ng/mL in rat plasma. nih.gov
| Analytes | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Source |
|---|---|---|---|---|
| Tanshinone I, Dihydrotanshinone (B163075) I, Tanshinone IIA, Cryptotanshinone (B1669641) | Rat Plasma | 0.25 - 80 | 0.25 | nih.gov |
| Tanshinone IIA and its hydroxylated metabolites | Rat Liver Microsome | 1 - 500 | 1 | nih.gov |
| Seven lipophilic and hydrophilic components including Tanshinone IIA | Transport Samples (BBB cell model) | 0.2 - 8 (for Tanshinone IIA) | 0.2 (for Tanshinone IIA) | mdpi.com |
For more comprehensive and untargeted analysis, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS) has emerged as an indispensable tool. researchgate.net This high-resolution mass spectrometry (HRMS) technique offers superior mass accuracy, resolution, and sensitivity compared to standard triple quadrupole instruments. nih.govthermofisher.com
The UHPLC system provides faster analysis times and better separation efficiency than conventional HPLC. The Q-Exactive Orbitrap mass spectrometer enables the collection of high-resolution, accurate-mass (HRAM) data for both precursor and fragment ions. thermofisher.comthermofisher.com This capability is particularly valuable in metabolomics studies for identifying this compound and its metabolites within highly complex biological matrices like plasma, urine, and feces without the need for reference standards for every single compound. researchgate.net The high mass accuracy (typically <5 ppm) allows for the confident determination of elemental compositions, which, combined with fragmentation patterns, facilitates the structural elucidation of novel metabolites. nih.gov This untargeted approach is crucial for building a comprehensive metabolic profile of this compound and understanding its biotransformation pathways in vivo. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a cutting-edge technique used to visualize the spatial distribution of molecules directly within tissue sections. xjtu.edu.cnnih.gov This method provides invaluable insights into the localization of this compound and other secondary metabolites within the anatomical structures of the Salvia miltiorrhiza root.
In a MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired across the tissue surface in a grid-like pattern. At each point, the laser energy desorbs and ionizes the analytes, including this compound, which are then detected by the mass spectrometer. By correlating the mass spectra with the x-y coordinates of the laser spot, a chemical map is generated, showing the intensity and location of specific compounds. x-mol.net Research using MALDI-MSI has revealed that tanshinones, including this compound, are primarily localized in the periderm of the S. miltiorrhiza root. nih.gov Furthermore, this technique has been used to compare the metabolic profiles of normal and continuously cropped plants, showing that the expression of this compound is significantly lower in the roots of continuously cropped specimens. xjtu.edu.cnnih.gov
| Condition | This compound Expression Level | Primary Tissue Location | Source |
|---|---|---|---|
| Normal Cropping | Normal/High | Periderm | xjtu.edu.cnnih.govnih.gov |
| Continuous Cropping | Much Lower than Normal | Periderm | xjtu.edu.cnnih.gov |
Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer a holistic framework to investigate the complex mechanisms of action of compounds like this compound. nih.govnih.gov These computational approaches move beyond the "one drug, one target" paradigm to explore the interactions of a single compound with a network of multiple targets, providing a system-level understanding of its pharmacological effects. nih.gov
The foundation of network pharmacology lies in the integration of chemoinformatics and bioinformatics. This process begins with identifying the potential molecular targets of this compound. Chemoinformatics tools and databases, such as PharmMapper and SwissTargetPrediction, are used to predict protein targets based on the three-dimensional structure and chemical properties of the compound. frontiersin.org
Simultaneously, bioinformatics databases like GeneCards, OMIM, and DisGeNET are mined to gather a comprehensive list of genes and proteins associated with specific diseases. frontiersin.org By intersecting the predicted drug targets with the known disease-related genes, researchers can identify a set of common targets that are likely modulated by this compound to produce a therapeutic effect. This integrated approach systematically narrows down the vast number of potential interactions to a manageable set of high-priority targets for further investigation. nih.gov
Once the potential targets of this compound are identified, a Protein-Protein Interaction (PPI) network is constructed to visualize and analyze the complex interplay between these proteins. frontiersin.org Databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are used to build these networks, where proteins (nodes) are connected by edges that represent known or predicted interactions. researchgate.net
The analysis of this network helps to identify "hub" proteins, which are highly connected nodes that often play critical roles in cellular processes. nih.gov Topological parameters such as degree centrality (number of connections), betweenness centrality (importance in connecting different network parts), and closeness centrality (proximity to all other nodes) are calculated to pinpoint these key targets. nih.govmdpi.com For instance, in studies of the closely related Tanshinone IIA, PPI network analysis has identified hub targets like SRC, EGFR, AKT1, and MAPK1, which are central to signaling pathways involved in cell proliferation and survival. frontiersin.org By identifying these hub proteins and their associated pathways through Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis, researchers can formulate hypotheses about the molecular mechanisms underlying the bioactivity of this compound. mdpi.com
| Compound | Hub Protein Target | Potential Significance/Role | Source |
|---|---|---|---|
| Tanshinone IIA | AKT1 (RAC-alpha serine/threonine-protein kinase) | Central node in PI3K-Akt signaling pathway, regulating cell survival and metabolism. | frontiersin.org |
| Tanshinone IIA | SRC (Proto-oncogene tyrosine-protein kinase Src) | Key regulator of cell growth, differentiation, and migration. | frontiersin.org |
| Tanshinone IIA | HSP90AA1 (Heat shock protein 90kDa alpha class A member 1) | Molecular chaperone involved in stabilizing client proteins, many of which are implicated in disease. | mdpi.com |
| Tanshinone IIA | EGFR (Epidermal growth factor receptor) | Key receptor in signaling pathways that control cell growth and proliferation. | frontiersin.org |
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are crucial bioinformatic tools used to elucidate the biological implications of differentially expressed genes or proteins identified in response to treatment with this compound. These analyses provide a systematic way to understand the functional roles of the molecular targets of this compound.
GO analysis categorizes the functions of genes and proteins into three main domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). This functional annotation helps to reveal the key biological processes that are influenced by this compound. For instance, in studies investigating the effects of tanshinone IIA, a closely related compound, on human neuroblastoma, GO enrichment analysis of potential target genes highlighted significant associations with the plasma membrane, kinase activity, and protein phosphorylation. nih.gov These findings suggest that the compound may exert its effects by modulating signaling cascades at the cellular membrane.
KEGG pathway analysis complements GO analysis by mapping the identified genes and proteins to specific metabolic or signaling pathways. This provides a more detailed understanding of the molecular mechanisms through which this compound may act. In research concerning the broader class of tanshinones and their biosynthesis in Salvia miltiorrhiza, KEGG analysis has been instrumental in identifying key pathways such as terpenoid backbone biosynthesis, phenylpropanoid biosynthesis, and various plant secondary metabolite pathways. nih.gov While this pertains to the synthesis of the compound, it underscores the utility of KEGG in dissecting complex biological networks. For example, in studies of tanshinone IIA's role in pulmonary hypertension, KEGG analysis identified associations with the NF-kappa B signaling pathway, cell cycle, apoptosis, and the JAK-STAT signaling pathway. nih.gov
Interactive Data Table: Representative Gene Ontology (GO) Terms and KEGG Pathways Associated with Tanshinone IIA Targets
| Analysis Type | Term/Pathway Name | Description |
|---|---|---|
| Gene Ontology (GO) | ||
| Biological Process | Regulation of smooth muscle cell proliferation | The control of the rate or extent of smooth muscle cell division. |
| Biological Process | Protein phosphorylation | The addition of a phosphate (B84403) group to a protein, often modulating its function. |
| Cellular Component | Plasma membrane | The outer boundary of a living cell. |
| Molecular Function | Kinase activity | The catalytic activity of transferring a phosphate group from a high-energy donor molecule to a specific substrate. |
| KEGG Pathway | ||
| NF-kappa B signaling pathway | A key signaling pathway involved in inflammation, immunity, cell proliferation, and apoptosis. | |
| Cell cycle | The series of events that take place in a cell leading to its division and duplication. | |
| Apoptosis | A process of programmed cell death. |
Molecular Docking Simulations for Compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, molecular docking simulations are employed to predict and analyze the binding interactions between this compound and its potential protein targets at the atomic level. This method provides valuable insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding.
These simulations have been utilized to identify and validate the molecular targets of tanshinones. For example, a molecular docking study investigating the interaction of various tanshinones with Cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism, revealed that dihydrotanshinone, a related compound, interacted with the Phe120 amino acid residue in the active site of the enzyme. nih.gov The study reported a free binding energy of -7.6 kcal/mol for dihydrotanshinone, indicating a strong and favorable interaction. nih.gov
In another study focusing on the potential therapeutic targets of tanshinone IIA in human neuroblastoma, molecular docking simulations were performed against several key proteins. The results showed that tanshinone IIA could effectively interact with targets such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R. researchgate.net The binding energies for these interactions ranged from -6.47 to -9.2 kcal/mol, with the strongest affinity observed for Estrogen Receptor 1 (ESR1). researchgate.net These findings suggest that tanshinone IIA can bind to these proteins with high affinity, primarily through the formation of hydrogen bonds. researchgate.net
Molecular docking has also been instrumental in exploring the potential of tanshinones as inhibitors of various enzymes. For instance, studies have shown the binding of tanshinone IIA to Mitogen-activated protein kinase 14 (MAPK14) with a binding energy of -8.06 kcal/mol. Such studies are crucial for understanding the mechanism of action of this compound and for the rational design of more potent and specific derivatives.
Interactive Data Table: Molecular Docking of Tanshinone Derivatives with Protein Targets
| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (if specified) |
|---|---|---|---|
| Dihydrotanshinone | Cytochrome P450 2D6 (CYP2D6) | -7.6 | Phe120 |
| Tanshinone IIA | Estrogen Receptor 1 (ESR1) | -9.2 | Not specified |
| Tanshinone IIA | Growth factor receptor-bound protein 2 (GRB2) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | Proto-oncogene tyrosine-protein kinase Src (SRC) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | Epidermal growth factor receptor (EGFR) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | Insulin-like growth factor 1 (IGF1) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | Mitogen-activated protein kinase 1 (MAPK1) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | Phosphatidylinositol 3-kinase regulatory subunit alpha (PIK3R1) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | RAC-alpha serine/threonine-protein kinase (AKT1) | -6.47 to -9.2 | Not specified |
| Tanshinone IIA | Insulin-like growth factor 1 receptor (IGF1R) | -6.47 to -9.2 | Not specified |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Dehydrotanshinone II A in biological matrices?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Exactive Orbitrap MS) is widely used due to its high sensitivity and specificity. This method can detect metabolites like dehydrogenation products (e.g., 1,3-dehydrotanshinone IIA) with retention times between 9–11 minutes and characteristic product ions (e.g., m/z 275 [M+H−H2O]<sup>+</sup>) . For phase II metabolites, LC-MS/MS with neutral loss scanning (176 Da for glucuronides) is effective, as demonstrated in rat bile and urine studies .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Phase I metabolism involves hydroxylation and dehydrogenation, producing intermediates like hydroxytanshinone IIA and dehydrotanshinone IIA. Phase II metabolism includes glucuronidation, with major metabolites identified as glucuronide conjugates of semiquinones. NAD(P)H: quinone oxidoreductase (NQO) is implicated in hydrogenation reactions . Researchers should validate pathways using in vitro hepatic microsomal assays paired with high-resolution MS.
Q. How can researchers characterize the molecular structure of this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For example, molecular ions at m/z 293.1169 (C19H17O3) confirm dehydrogenation products . Computational tools like PubCompare can supplement experimental data by identifying gaps in protocol details (e.g., missing hydroxylation steps) .
Advanced Research Questions
Q. How can contradictions in this compound’s neuroprotective efficacy across in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from differential metabolite activity or bioavailability. For example, in vivo studies in Alzheimer’s disease (AD) models show that Dehydrotanshinone IIA metabolites (e.g., M12, a glucuronide conjugate) exhibit reduced blood-brain barrier penetration compared to parent compounds . To address this, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling and compare metabolite profiles in cerebrospinal fluid versus plasma.
Q. What experimental design considerations are critical for studying this compound’s anti-inflammatory mechanisms in macrophage polarization?
- Methodological Answer : Use network pharmacology to map multi-target interactions (e.g., TLR4/NF-κB signaling) and validate via siRNA knockdown or CRISPR-Cas9 in RAW264.7 macrophages. Ensure dose-response curves account for this compound’s biphasic effects, as high concentrations (>40 μM) may induce cytotoxicity . Include controls for phase I/II metabolic interference using CYP450 inhibitors.
Q. How can researchers optimize this compound’s stability in experimental formulations?
- Methodological Answer : Stability is pH- and temperature-dependent. Use lyophilization for long-term storage and avoid aqueous solutions at alkaline pH. For in vivo administration, nanoencapsulation (e.g., liposomes) improves bioavailability, as shown in rat models with amyloid-β-induced AD . Monitor degradation products via accelerated stability testing under ICH guidelines.
Q. What strategies validate the specificity of this compound’s interactions with proposed molecular targets (e.g., NQO1)?
- Methodological Answer : Combine affinity chromatography with surface plasmon resonance (SPR) to measure binding kinetics (KD). Use NQO1-knockout cell lines to confirm target engagement. Cross-validate findings with molecular docking simulations, focusing on the quinone moiety’s interaction with the enzyme’s active site .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s cytotoxicity in cancer versus normal cells?
- Methodological Answer : Context-dependent effects may arise from redox cycling. In cancer cells with elevated ROS, this compound exacerbates oxidative stress, while in normal cells, NQO1-mediated detoxification dominates . Use dual ROS/NQO1 activity assays and compare IC50 values across cell lines (e.g., HepG2 vs. LO2 hepatocytes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
